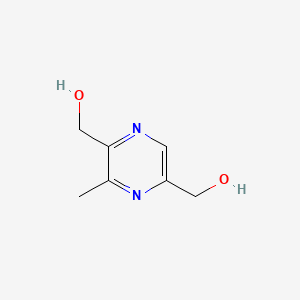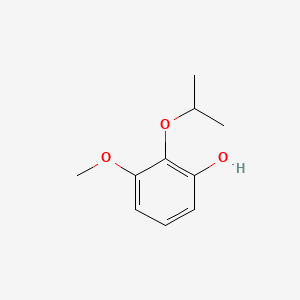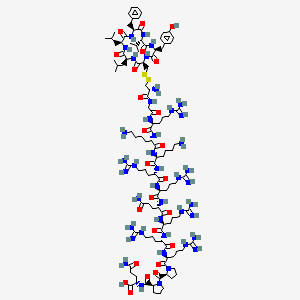
TAT-cyclo-CLLFVY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAT-cyclo-CLLFVY is a cyclic peptide known for its role as a selective inhibitor of hypoxia-inducible factor-1 (HIF-1) dimerization. It specifically blocks the protein-protein interaction between recombinant His-HIF-1 alpha and GST-HIF-1 beta, with an IC50 value of 1.3 micromolar. Notably, it does not affect the interaction of His-HIF-2 alpha with GST-HIF-1 beta. This compound has shown efficacy in suppressing hypoxia-induced HIF-1 activity, leading to reduced expression of vascular endothelial growth factor (VEGF) and carbonic anhydrase IX (CAIX) in osteosarcoma and breast cancer cell lines .
Applications De Recherche Scientifique
TAT-cyclo-CLLFVY has several scientific research applications, particularly in the fields of cancer biology and hypoxia research. It is used to study the role of HIF-1 in tumor growth, angiogenesis, and metastasis. By inhibiting HIF-1 dimerization, this compound helps researchers understand the molecular mechanisms underlying hypoxia-induced gene expression and its impact on cancer progression .
In addition to cancer research, this compound is also employed in studies related to cardiovascular diseases, where hypoxia plays a critical role. The compound’s ability to modulate hypoxia response pathways makes it a valuable tool for investigating therapeutic strategies targeting HIF-1.
Mécanisme D'action
Analyse Biochimique
Biochemical Properties
TAT-cyclo-CLLFVY interacts with the PAS-B domain of HIF-1α, a key protein involved in the cellular response to reduced oxygen levels . This interaction inhibits the dimerization of HIF-1α and HIF-1β, thereby disrupting the function of HIF-1 .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It inhibits hypoxia-induced HIF-1 activity, leading to reduced expression of VEGF and CAIX in osteosarcoma and breast cancer cells. This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on gene expression. By binding to the PAS-B domain of HIF-1α, this compound disrupts the protein-protein interaction between HIF-1α and HIF-1β . This disruption inhibits the dimerization of HIF-1, thereby reducing HIF-1-mediated hypoxia response signaling .
Temporal Effects in Laboratory Settings
Its ability to inhibit HIF-1 activity suggests potential long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the cellular response to hypoxia . It interacts with HIF-1α, a key enzyme in this pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TAT-cyclo-CLLFVY involves the use of a genetically encoded high-throughput screening platform to identify cyclic hexapeptides. The identified peptide, cyclo-CLLFVY, is synthesized through solid-phase peptide synthesis (SPPS) techniques. The cyclic nature of the peptide is achieved by forming a disulfide bond between cysteine residues .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then lyophilized to obtain a white solid, which is stored at -20 degrees Celsius to maintain stability.
Analyse Des Réactions Chimiques
Types of Reactions: TAT-cyclo-CLLFVY primarily undergoes protein-protein interaction inhibition reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution.
Common Reagents and Conditions: The primary reagents involved in the synthesis and application of this compound include recombinant His-HIF-1 alpha, GST-HIF-1 beta, and various cell lines for in vitro studies. The conditions typically involve maintaining the peptide at low temperatures to prevent degradation .
Major Products Formed: The major product formed from the interaction of this compound with its target is the inhibition of HIF-1 dimerization, leading to decreased hypoxia response signaling and reduced expression of hypoxia-regulated genes such as VEGF and CAIX.
Comparaison Avec Des Composés Similaires
- Cyclo-CLLFVY
- HIF-2 alpha inhibitors
- Other HIF-1 dimerization inhibitors
Comparison: TAT-cyclo-CLLFVY is unique in its selective inhibition of HIF-1 dimerization without affecting HIF-2 mediated hypoxia responses. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Compared to other HIF-1 dimerization inhibitors, this compound demonstrates a higher specificity for the HIF-1 alpha and HIF-1 beta interaction, making it a valuable tool for targeted cancer therapy .
Propriétés
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-[[(2R,5S,8S,11S,14S,17S)-11-benzyl-17-[(4-hydroxyphenyl)methyl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-14-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]methyldisulfanyl]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C111H188N42O24S2/c1-59(2)52-76-97(168)148-79(54-62-22-8-7-9-23-62)99(170)151-86(61(5)6)102(173)149-78(55-63-34-36-64(154)37-35-63)98(169)150-80(100(171)147-77(53-60(3)4)96(167)146-76)58-179-178-57-65(114)87(158)135-56-85(157)136-66(26-14-44-129-106(117)118)88(159)137-67(24-10-12-42-112)89(160)138-68(25-11-13-43-113)90(161)139-69(27-15-45-130-107(119)120)91(162)140-71(29-17-47-132-109(123)124)93(164)143-73(38-40-83(115)155)95(166)142-70(28-16-46-131-108(121)122)92(163)141-72(30-18-48-133-110(125)126)94(165)144-74(31-19-49-134-111(127)128)103(174)153-51-21-33-82(153)104(175)152-50-20-32-81(152)101(172)145-75(105(176)177)39-41-84(116)156/h7-9,22-23,34-37,59-61,65-82,86,154H,10-21,24-33,38-58,112-114H2,1-6H3,(H2,115,155)(H2,116,156)(H,135,158)(H,136,157)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,163)(H,142,166)(H,143,164)(H,144,165)(H,145,172)(H,146,167)(H,147,171)(H,148,168)(H,149,173)(H,150,169)(H,151,170)(H,176,177)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132)(H4,125,126,133)(H4,127,128,134)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUHEHYNQGEFC-XLZVTALKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CSSCC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CSSC[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H188N42O24S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2559.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
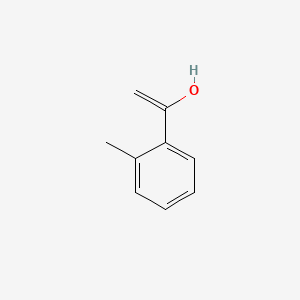
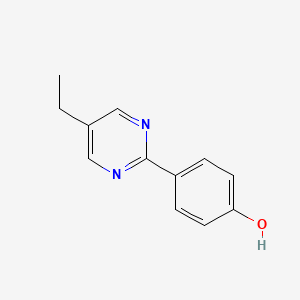
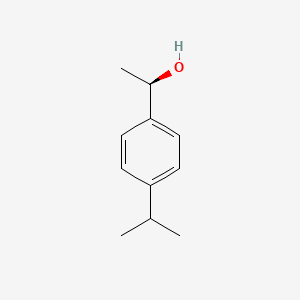

![(R)-Hexahydroimidazo[1,5-c]thiazole](/img/structure/B561520.png)
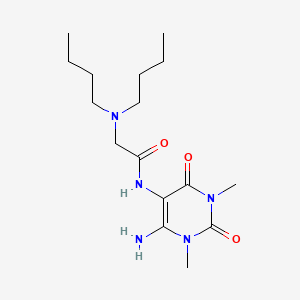

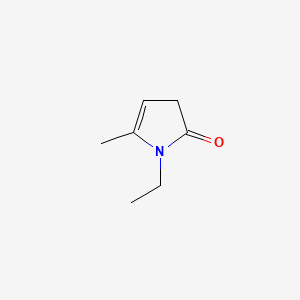
![Methyl 2,3-dihydroxy-4-[(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy]-6-propylbenzoate](/img/structure/B561528.png)
![(17R)-17-[(E,2R,5S)-5,6-dimethyloct-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561532.png)
